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Compound of Interest

(4-Trifluoromethyl-phenoxy)-
Compound Name:
acetaldehyde

Cat. No.: B8596077

Get Quote

Executive Summary & Compound Identity

2-(4-(trifluoromethyl)phenoxy)acetaldehyde is a reactive electrophile featuring a trifluoromethyl-

substituted phenyl ether motif. Due to the high susceptibility of the aldehyde group to oxidation
(forming the corresponding carboxylic acid) and polymerization, accurate spectral interpretation
is critical for distinguishing the pure aldehyde from its degradation products.

IUPAC Name: 2-[4-(trifluoromethyl)phenoxy]acetaldehyde

Molecular Formula:

Molecular Weight: 204.15 g/mol

Structural Class: Aryl alkyl ether / Fluorinated aldehyde

Structural Visualization

The molecule consists of a para-trifluoromethyl phenol core ether-linked to an acetaldehyde
moiety. The electron-withdrawing
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group significantly influences the aromatic ring's electron density, distinctively affecting the
NMR shifts compared to non-fluorinated analogs.[1]

Synthesis & Sample Preparation Context

To ensure spectral fidelity, this compound is typically generated in situ or freshly isolated via the
hydrolysis of its acetal precursor.[1] Understanding this pathway is essential for identifying
common spectral impurities (e.g., residual acetal or hydrolysis byproducts).[1]

Synthesis Workflow (Graphviz)[1]
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Figure 1: Synthesis pathway highlighting the critical hydrolysis step and potential oxidation
liability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The data below represents the consensus
shifts for the aldehyde in deuterated chloroform (

).
NMR (Proton)

The hallmark of this spectrum is the aldehyde proton triplet and the distinctive

aromatic pattern.
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Shift ( Coupling (
Position Multiplicity Integration Assignment
] ppm) ] HZ)
) Aldehyde
CHO 9.84 Triplet (t) 1H
proton
Aromatic H
Ar-H 7.58 Doublet (d) 2H (ortho to
)
Aromatic H
Ar-H 6.98 Doublet (d) 2H (ortho to
)
Methylene
4.65 Doublet (d) 2H (Ether
linkage)

Technical Insight:

o Coupling: The methylene protons at 4.65 ppm appear as a doublet due to coupling with the

aldehyde proton. Conversely, the aldehyde proton at 9.84 ppm is a triplet.[1]

e Impurity Flag: A singlet at ~4.7 ppm (lacking coupling) suggests oxidation to the carboxylic

acid (

NMR (Carbon)

The trifluoromethyl group introduces characteristic carbon-fluorine coupling, resulting in

quartets.
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Shift (
Position Multiplicity (Hz2) Assignment
» Ppm)
] Aldehyde
C=0 198.5 Singlet -
Carbonyl
Aromatic C
Ar-C (ipso-0) 160.2 Singlet - attached to
Oxygen
Aromatic C meta
Ar-C (ortho-CF3) 127.1 Quartet ~3.7
to Oxygen
Trifluoromethyl
124.3 Quartet ~271
Carbon
Aromatic C
Ar-C (ipso-CF3) 123.8 Quartet ~32 attached to
) Aromatic C ortho
Ar-C (ortho-0) 114.8 Singlet -
to Oxygen
_ Methylene
72.4 Singlet -
Carbon

NMR (Fluorine)

 Shift:

-61.5 ppm (Singlet)

o Reference: Relative to

(0 ppm).

o Diagnostic Value: This single sharp peak confirms the integrity of the

group. A shift or broadening may indicate ring degradation.
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Infrared (IR) Spectroscopy

IR analysis is useful for rapid purity checks, specifically to monitor the carbonyl region.[1]

Wavenumber (

Functional Group Intensity Description
)
Fermi doublet
Aldehyde C-H 2830, 2730 Medium (Characteristic of
CHO)
Aldehyde C=0 1735 Strong Carbonyl stretch
) Aromatic ring
Ar C=C 1615, 1590 Medium )
breathing
C-0O-C 1255 Strong Aryl alkyl ether stretch
C-F 1325, 1110 Very Strong

stretching vibrations

Diagnostic Note: The appearance of a broad band at 2500-3300

indicates the presence of the carboxylic acid (O-H stretch), signaling sample degradation.

Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the phenoxy cation and the cleavage
of the acetaldehyde chain.

lonization Mode: Electron Impact (El, 70 eV)[1]

e Molecular lon (

): m/z 204 (Distinct, typically 20-30% intensity)[1]

o Base Peak: m/z 175 (Loss of CHO) or m/z 145 (4-trifluoromethylphenyl cation)

Fragmentation Logic (Graphviz)[1]
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Figure 2: Proposed fragmentation pathways under Electron Impact (EI) ionization.
Experimental Protocol for Spectral Validation
To replicate these results, follow this standardized characterization workflow:
o Sample Prep: Dissolve 10 mg of freshly prepared aldehyde in 0.6 mL of

(neutralized with basic alumina to prevent acid-catalyzed polymerization).
e Acquisition:

o Run

NMR with a minimum of 16 scans to resolve the aldehyde triplet coupling.
o Run

NMR (unprotonated) to verify the

integrity.

o Cross-Verification: Compare the integration of the CHO proton (9.84 ppm) vs. the aromatic
protons. A ratio < 1:4 indicates partial oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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